molecular formula C18H23N3O B2869816 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide CAS No. 1235094-07-1

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide

Cat. No.: B2869816
CAS No.: 1235094-07-1
M. Wt: 297.402
InChI Key: QPYTZSNZOPYGPW-UHFFFAOYSA-N
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Description

“N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This compound is likely to be a key component in functional molecules used in a variety of applications .


Synthesis Analysis

The synthesis of such compounds often involves the regiocontrolled synthesis of substituted imidazoles . The benzimidazole moiety is synthesized starting with benzene derivatives with nitrogen-containing functionality . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), can yield 2-aryl benzimidazoles .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms and the bonds between them .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the benzimidazole moiety. Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms and the bonds between them .

Scientific Research Applications

Antitumor Agents

Research on benzothiazole derivatives similar to the queried compound has shown that these compounds exhibit selective cytotoxicity against tumorigenic cell lines, indicating their potential as antitumor agents. For instance, derivatives designed for increased biological stability demonstrated significant in vivo inhibitory effects on tumor growth, highlighting the relevance of such compounds in cancer treatment (Yoshida et al., 2005).

Neuropharmacology

In the context of neuropharmacology, fluorinated derivatives of WAY 100635, which is structurally related to the queried compound, have been synthesized and evaluated. These studies aimed at developing radiolabeled compounds for brain imaging, specifically targeting serotonin receptors. This research demonstrates the utility of such compounds in understanding brain function and in the development of diagnostic tools for neurological conditions (Lang et al., 1999).

Organic Synthesis and Catalysis

Another area of application is in organic synthesis and catalysis, where similar compounds have been utilized as intermediates in the synthesis of complex organic molecules. For example, studies on the synthesis of imidazo[1,5-a]pyrazines via metalation strategies demonstrate the versatility of such compounds in constructing pharmacologically relevant structures (Board et al., 2009).

Photocatalysis and Materials Science

Coordination polymers based on bis(imidazole) ligands, structurally related to the queried compound, have been explored for their photocatalytic properties. Such studies are pivotal in the development of materials for environmental remediation and in the exploration of new materials for semiconductor applications (Cui et al., 2017).

Mechanism of Action

The mechanism of action of this compound is likely to be related to its benzimidazole moiety. Benzimidazole derivatives have been found to show a wide range of biological activities, which suggests that they may interact with various biological targets .

Future Directions

The future directions in the research and development of this compound could involve exploring its potential applications in various fields, given the wide range of biological activities exhibited by benzimidazole derivatives . Further studies could also focus on improving the synthesis methods for this compound .

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18(14-9-10-14)19-11-12-5-7-13(8-6-12)17-20-15-3-1-2-4-16(15)21-17/h1-4,12-14H,5-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYTZSNZOPYGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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